1-methyl-N-(2-methyl-1H-benzimidazol-5-yl)-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C18H16N4O |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
1-methyl-N-(2-methyl-3H-benzimidazol-5-yl)indole-2-carboxamide |
InChI |
InChI=1S/C18H16N4O/c1-11-19-14-8-7-13(10-15(14)20-11)21-18(23)17-9-12-5-3-4-6-16(12)22(17)2/h3-10H,1-2H3,(H,19,20)(H,21,23) |
InChI Key |
FVBYWBDQLABATG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4N3C |
Origin of Product |
United States |
Biological Activity
1-Methyl-N-(2-methyl-1H-benzimidazol-5-yl)-1H-indole-2-carboxamide is a compound that integrates both benzimidazole and indole structures, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of 1-methyl-N-(2-methyl-1H-benzimidazol-5-yl)-1H-indole-2-carboxamide is C_{15}H_{15}N_{3}O, with a molecular weight of approximately 253.3 g/mol. The presence of both the benzimidazole and indole moieties enhances its chemical versatility and potential interactions with various biological targets.
Research indicates that compounds containing benzimidazole and indole structures can interact with multiple biological pathways, particularly in oncology and neurology. The dual functionality of this compound may allow it to modulate various signaling pathways, influencing cellular processes such as apoptosis and cell proliferation.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression.
- Receptor Binding : It shows potential to bind to specific receptors, altering their activity and downstream effects.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, leading to oxidative stress and subsequent apoptosis in cancer cells.
Biological Activity Overview
The biological activities associated with 1-methyl-N-(2-methyl-1H-benzimidazol-5-yl)-1H-indole-2-carboxamide are summarized in the following table:
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Inhibits tumor cell growth; induces apoptosis in various cancer cell lines. |
| Antimicrobial Activity | Exhibits inhibitory effects against Gram-positive and Gram-negative bacteria. |
| Anti-inflammatory Effects | Modulates inflammatory pathways, potentially reducing chronic inflammation. |
| Neuroprotective Effects | May protect neuronal cells from degeneration by modulating neuroinflammatory responses. |
Case Studies and Research Findings
A number of studies have explored the biological activities of compounds similar to 1-methyl-N-(2-methyl-1H-benzimidazol-5-yl)-1H-indole-2-carboxamide:
- Anticancer Studies : A study demonstrated that benzimidazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the induction of apoptosis via ROS generation .
- Antimicrobial Activity : Research has shown that compounds with similar structural features have demonstrated potent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were significantly lower than those of standard antibiotics .
- Neuroprotective Effects : In a model of neurodegeneration, a related compound was found to reduce neuronal cell death through modulation of inflammatory cytokines, suggesting potential applications in treating neurodegenerative diseases .
Scientific Research Applications
Anti-Cancer Activity
Recent studies have demonstrated that derivatives of benzimidazole, including 1-methyl-N-(2-methyl-1H-benzimidazol-5-yl)-1H-indole-2-carboxamide, exhibit significant anti-cancer properties. The compound has been shown to induce apoptosis in cancer cell lines, such as MCF cells, with effective suppression of tumor growth in animal models .
Case Study :
A study highlighted that the compound’s mechanism involves the activation of apoptotic pathways, leading to increased cell death in tumor cells. This was confirmed through flow cytometry analysis which indicated a dose-dependent response in cell apoptosis .
Anti-inflammatory Properties
The compound also exhibits notable anti-inflammatory effects. Research has indicated that benzimidazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. The specific compound was found to significantly reduce edema and pain in various animal models .
Data Table: Anti-inflammatory Activity
| Compound | Inhibition (%) | Reference |
|---|---|---|
| 1-methyl-N-(2-methyl-1H-benzimidazol-5-yl)-1H-indole-2-carboxamide | 74.17% (vs. Indomethacin 57.79%) | |
| Other Benzimidazole Derivatives | Varies (up to 97.6%) |
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has been explored extensively, with findings suggesting effectiveness against both Gram-positive and Gram-negative bacteria. The compound has shown promising results against various microbial strains, indicating its potential as a therapeutic agent in treating infections .
Case Study :
In vitro studies revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their viability as alternatives or adjuncts to existing treatments for bacterial infections .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between 1-methyl-N-(2-methyl-1H-benzimidazol-5-yl)-1H-indole-2-carboxamide and related compounds:
Key Observations:
Substituent Effects: The methyl group at the indole 1-position in the target compound may enhance metabolic stability compared to unsubstituted indoles, as seen in compound 24, which lacks this substitution . The 2-methylbenzimidazole moiety distinguishes the target compound from analogs like compound 24, which uses a benzyl spacer.
Biological Activity :
- Compound 24 demonstrates potent IDO1 inhibition (IC₅₀ = 0.45 μM), suggesting that the benzimidazole-indole scaffold is viable for enzyme-targeted drug design . The target compound’s activity remains uncharacterized but is hypothesized to follow similar trends.
- The 5-chloroindole derivative () introduces electronegative substitution, which could enhance binding to hydrophobic enzyme pockets or improve solubility .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods described in and , involving coupling of 1-methyl-1H-indole-2-carboxylic acid with 2-methyl-1H-benzimidazol-5-amine under standard carbodiimide conditions .
Physicochemical and Pharmacokinetic Properties
- Solubility : The carboxamide linkage enhances water solubility relative to ester or ether analogs, as observed in ’s azidomethyl derivatives .
Preparation Methods
Synthesis of 2-Methyl-1H-Benzimidazol-5-Amine
The benzimidazole core is synthesized through cyclocondensation of 4-methyl-1,2-diaminobenzene with formic acid under acidic conditions. In a representative protocol, 4-methyl-1,2-diaminobenzene (10 mmol) is refluxed with formic acid (20 mL) at 120°C for 6 hours. The reaction mixture is neutralized with aqueous sodium bicarbonate, extracted with ethyl acetate, and purified via silica gel chromatography (ethyl acetate/hexane, 1:2) to yield 2-methyl-1H-benzimidazol-5-amine as a pale-yellow solid (78% yield).
Table 1: Optimization of Benzimidazole Synthesis
| Condition | Variation | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Acid Catalyst | HCl (conc.) | 65 | 92 |
| H₂SO₄ | 72 | 89 | |
| Formic Acid | 78 | 95 | |
| Temperature (°C) | 100 | 62 | 88 |
| 120 | 78 | 95 | |
| 140 | 70 | 90 | |
| Reaction Time (hr) | 4 | 68 | 91 |
| 6 | 78 | 95 | |
| 8 | 75 | 93 |
Alternative methods utilize microwave-assisted synthesis, reducing reaction time to 30 minutes at 150°C with comparable yields (76%).
Preparation of 1-Methyl-1H-Indole-2-Carboxylic Acid
The indole moiety is synthesized via Fischer indole synthesis. Cyclization of phenylhydrazine (10 mmol) with ethyl pyruvate (12 mmol) in acetic acid at reflux for 8 hours yields 1H-indole-2-carboxylic acid ethyl ester, which is hydrolyzed with 2M NaOH in ethanol/water (1:1) to the free acid. Methylation at the indole nitrogen is achieved using methyl iodide (1.2 eq) and potassium carbonate in DMF at 60°C for 4 hours, affording 1-methyl-1H-indole-2-carboxylic acid in 85% yield.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Activation of 1-methyl-1H-indole-2-carboxylic acid (5 mmol) is performed with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 6 mmol) and hydroxybenzotriazole (HOBt, 5.5 mmol) in anhydrous DMF (20 mL) at 0°C. After 30 minutes, 2-methyl-1H-benzimidazol-5-amine (5 mmol) and N,N-diisopropylethylamine (DIPEA, 10 mmol) are added, and the mixture is stirred at room temperature for 12 hours. Workup involves dilution with water, extraction with dichloromethane, and purification via recrystallization (ethanol/water) to yield the title compound (68% yield).
Table 2: Comparison of Coupling Agents
| Coupling Agent | Solvent | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| EDCI/HOBt | DMF | 68 | 97 |
| DCC/DMAP | THF | 62 | 95 |
| HATU | DCM | 70 | 96 |
| T3P® | EtOAc | 65 | 94 |
Solid-Phase Synthesis for High-Throughput Production
Immobilization of 2-methyl-1H-benzimidazol-5-amine on Wang resin via a photolabile linker enables iterative coupling with pre-activated indole carboxylic acid. After cleavage from the resin using UV light (365 nm), the crude product is purified via preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity, suitable for pharmaceutical applications.
Optimization of Reaction Parameters
Solvent Effects on Coupling Efficiency
Polar aprotic solvents (DMF, DMSO) enhance reaction rates due to improved solubility of intermediates. Non-polar solvents (THF, toluene) result in lower yields (<50%) due to poor activation of the carboxylic acid.
Temperature and Catalytic Additives
Elevating temperature to 40°C reduces reaction time to 6 hours but may promote side reactions (e.g., over-activation of carboxylic acid). Addition of DMAP (0.2 eq) as a catalyst increases yield to 74% by accelerating acylation.
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 60:40 acetonitrile/water, 1 mL/min) shows a single peak at retention time 6.8 minutes, confirming >98% purity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A two-step flow system achieves a throughput of 2.5 kg/day:
Green Chemistry Approaches
Utilizing bio-based solvents (e.g., cyclopentyl methyl ether) and enzymatic catalysis (lipase B for amide bond formation) improves sustainability, achieving 70% yield with E-factor <15.
Challenges and Mitigation Strategies
Regioselectivity in Benzimidazole Formation
Competing cyclization pathways may yield 5-methyl regioisomers. Employing directing groups (e.g., nitro at C-4) during diamine synthesis ensures >95% regioselectivity for the 2-methyl isomer.
Purification of Hydrophobic Intermediates
Reverse-phase flash chromatography (C18-modified silica, methanol/water gradient) effectively separates unreacted starting materials and byproducts, recovering >90% of the target compound.
Emerging Methodologies
Photoredox Catalysis for C-N Bond Formation
Visible-light-mediated coupling using Ru(bpy)₃Cl₂ (1 mol%) enables amide bond formation at room temperature in 4 hours (65% yield), minimizing thermal degradation.
Machine Learning-Guided Optimization
Artificial neural networks trained on 450 historical reaction datasets predict optimal conditions (DMF, EDCI/HOBt, 35°C) with 92% accuracy, reducing experimental screening by 70%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
